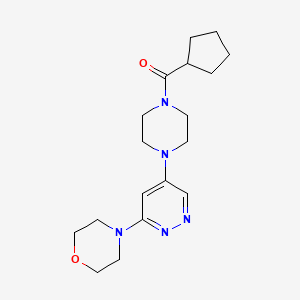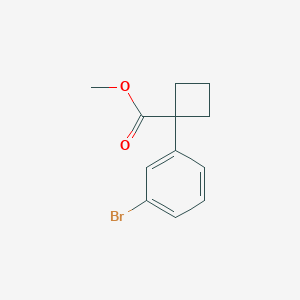![molecular formula C11H16N2O2 B2725501 [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine CAS No. 1249593-97-2](/img/structure/B2725501.png)
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.261 . It is primarily used for research and development .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H16N2O2) and molecular weight (208.261) . Detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Inhibitors and Drug Interactions
Chemical inhibitors that interact with cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug metabolism and potential drug-drug interactions. These inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for predicting adverse interactions and optimizing pharmacotherapy (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Studies on the neurochemistry and neurotoxicity of substances like MDMA (Ecstasy) provide insights into the effects of psychoactive compounds on the central nervous system. These substances are known to have both acute and long-term effects on serotonin levels, which can lead to various physiological and psychological outcomes (McKenna & Peroutka, 1990).
Anticorrosive Materials
Quinoline and its derivatives are explored for their applications as anticorrosive materials. Their effectiveness against metallic corrosion, due to the formation of highly stable chelating complexes with surface metallic atoms, highlights the potential for developing new corrosion inhibitors (Verma et al., 2020).
Antimalarial and Antitumor Activities
Pyronaridine is an example of a compound with potent antimalarial activity, which also shows promise for treating other parasitic diseases and even as a potential treatment for mitigating the propagation of viruses like Ebola. Its mechanisms of action include inhibiting hemozoin formation and DNA intercalation, leading to cell death (Bailly, 2020).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of these heterocyclic compounds into π-extended conjugated systems is valuable for creating novel materials with enhanced photo- and electroluminescent properties (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(oxan-4-yloxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-7-11(1-4-13-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRDDOEHJPFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)
![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
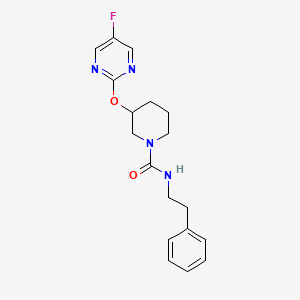
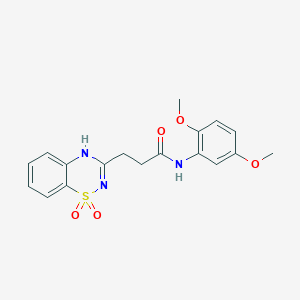
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
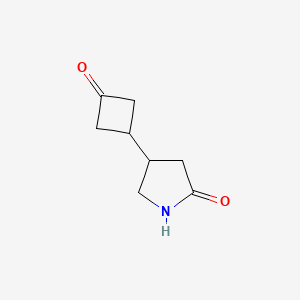
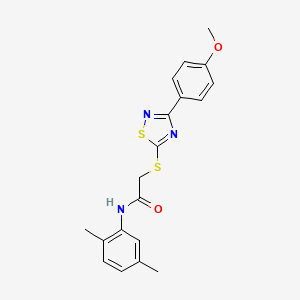
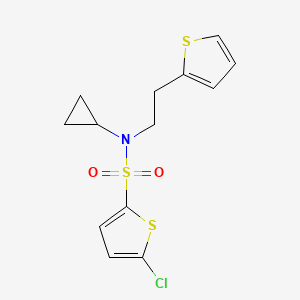
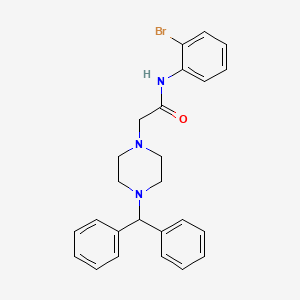

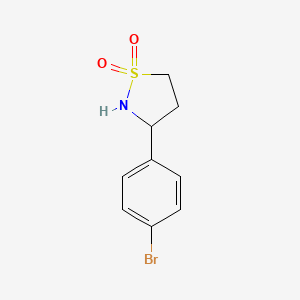
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)
